

# Spectral Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-methyl-6-nitroaniline

Cat. No.: B042567

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This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2-methyl-6-nitroaniline** (CAS No: 77811-44-0), a key organic intermediate. Due to the limited availability of public domain experimental spectra for this specific compound, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR spectra for **4-Bromo-2-methyl-6-nitroaniline** are not readily available in the public domain, the following tables outline the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. These predictions are based on the known effects of the substituent groups (bromo, methyl, nitro, and amino) on the aromatic ring.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **4-Bromo-2-methyl-6-nitroaniline** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ) would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-3	7.8 - 8.0	Doublet (d)	1H
H-5	7.5 - 7.7	Doublet (d)	1H
-NH <sub>2</sub>	5.0 - 6.0	Broad Singlet (br s)	2H
-CH <sub>3</sub>	2.2 - 2.4	Singlet (s)	3H

Note: The aromatic protons H-3 and H-5 are expected to show a small meta-coupling.

## Predicted <sup>13</sup>C NMR Spectral Data

The predicted <sup>13</sup>C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (-NH <sub>2</sub> )	145 - 150
C-2 (-CH <sub>3</sub> )	120 - 125
C-3	130 - 135
C-4 (-Br)	115 - 120
C-5	125 - 130
C-6 (-NO <sub>2</sub> )	140 - 145
-CH <sub>3</sub>	15 - 20

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Bromo-2-methyl-6-nitroaniline** would display characteristic absorption bands for its amine, nitro, and substituted aromatic functionalities.

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Vibration Mode
N-H (Amine)	3300 - 3500	Symmetric and Asymmetric Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Methyl)	2850 - 2960	Stretching
C=C (Aromatic)	1450 - 1600	Ring Stretching
N-O (Nitro)	1500 - 1550 and 1300 - 1350	Asymmetric and Symmetric Stretching
C-N (Amine)	1250 - 1350	Stretching
C-Br	500 - 600	Stretching

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The available data for **4-Bromo-2-methyl-6-nitroaniline** indicates the following key fragments.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
232	Major	[M+2] <sup>+</sup> (due to <sup>81</sup> Br isotope)
230	Major	[M] <sup>+</sup> (due to <sup>79</sup> Br isotope)
109	Major	[M - Br - NO <sub>2</sub> - H] <sup>+</sup>

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid aromatic compound like **4-Bromo-2-methyl-6-nitroaniline**.

## NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Materials:

- **4-Bromo-2-methyl-6-nitroaniline** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ )
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh the sample and transfer it to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
- Securely cap the tube and vortex until the sample is completely dissolved.
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
- Acquire the  $^{13}\text{C}$  NMR spectrum, typically using a proton-decoupled pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.

## FT-IR Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum.

Materials:

- **4-Bromo-2-methyl-6-nitroaniline** (a small amount of solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Clean the ATR crystal thoroughly after the measurement.

## Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **4-Bromo-2-methyl-6-nitroaniline** (a small amount of solid)
- Mass spectrometer with an EI source and a direct insertion probe or a GC inlet

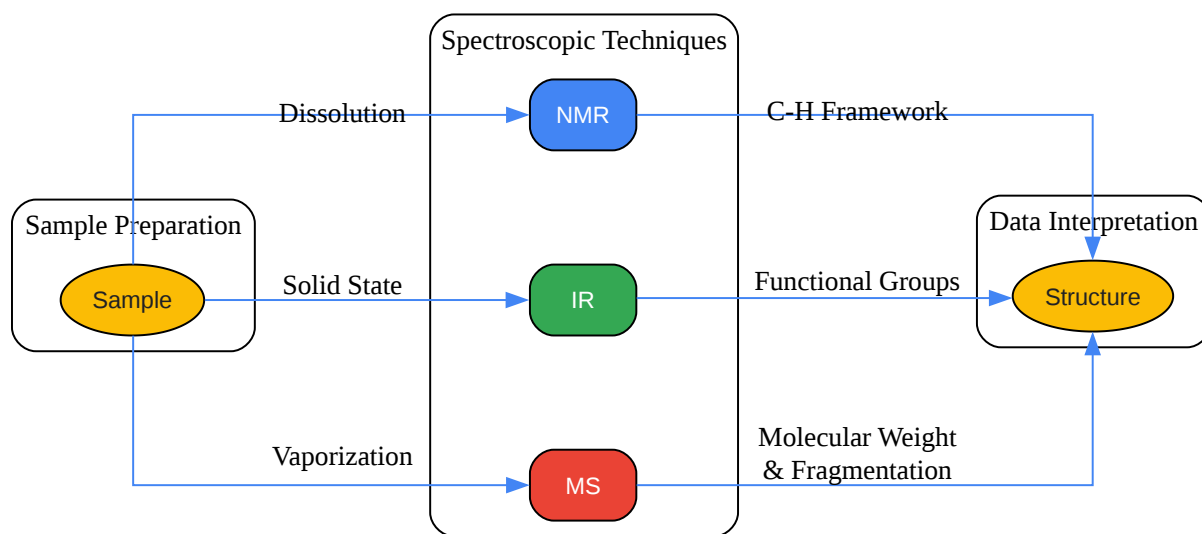
- Capillary tube

Procedure:

- Load a small amount of the solid sample into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample into the ion source.
- The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- A mass spectrum is recorded, showing the relative abundance of each ion.

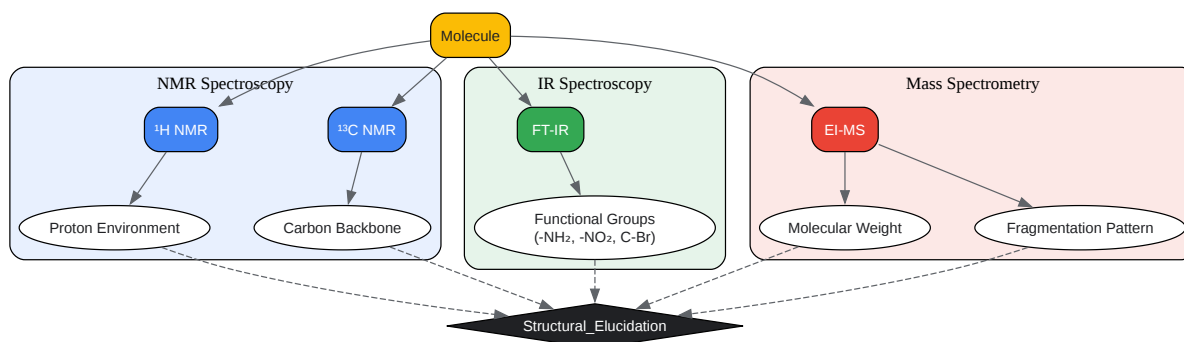
## Visualizations

The following diagrams illustrate the workflow of spectral analysis and the logical relationship between the techniques and the information they provide.



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Caption: Workflow of Spectral Analysis for **4-Bromo-2-methyl-6-nitroaniline**.



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Caption: Relationship of Spectral Data to Structural Elucidation.

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## References

- 1. hmdb.ca [hmdb.ca]
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